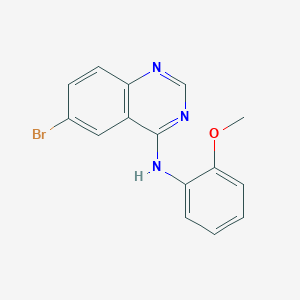

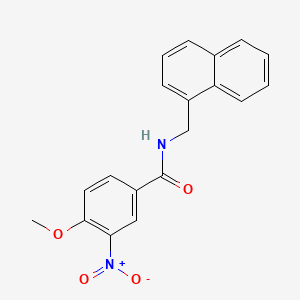

![molecular formula C21H22N4OS B5503095 4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions that include the formation of triazole ring through cyclization processes. For example, derivatives such as 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and characterized, indicating the general approach towards creating these heterocyclic compounds (Tozkoparan et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed through spectroscopic and crystallographic methods. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was elucidated using X-ray crystallography, showing the non-coplanar arrangement of its aromatic rings (Liu et al., 2009).

Chemical Reactions and Properties

1,2,4-Triazole compounds undergo various chemical reactions, including nucleophilic substitution, and they can form various derivatives. The chemical properties of these compounds, such as reactivity and stability, are influenced by their heterocyclic structure and substituent groups. The synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives provide insights into the chemical behavior of triazole derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are typically assessed through a combination of spectroscopic analysis and physical measurements.

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential applications. Studies like the synthesis, characterization, and reaction analysis of 3-benzyl-4H-1,2,4-triazole-5-thiol derivatives provide valuable information on the chemical properties of triazole compounds (Sarhan et al., 2008).

Aplicaciones Científicas De Investigación

1. Protective Effects on Ethanol-Induced Oxidative Stress

Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, which are structurally related to 4-Benzyl-3-{[2-Oxo-2-(1-Pyrrolidinyl)Ethyl]Thio}-5-Phenyl-4H-1,2,4-Triazole, on ethanol-induced oxidative stress in mouse liver and brain. These compounds demonstrated the ability to ameliorate peroxidative injury, suggesting their potential in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

2. Anti-Inflammatory Activity

Tozkoparan, Gökhan, Aktay, Yeşilada, and Ertan (2000) synthesized derivatives of 1,2,4-triazole-5-thione, related to the chemical , and evaluated their anti-inflammatory activities. Among these compounds, certain derivatives showed prominent and consistent anti-inflammatory activity, highlighting the potential application of these compounds in the treatment of inflammatory conditions (Tozkoparan et al., 2000).

3. Acidity Constants in Ethanol-Water Mixtures

A study by Azimi, Khoobi, Zamani, and Zolgharnein (2008) investigated the acid-base properties of 1,2,4-triazole derivatives in ethanol/water mixtures, which is relevant for understanding the chemical behavior of this compound under different solvent conditions. This research provides insights into the acidity constants and solvent effects on these compounds (Azimi et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-19(24-13-7-8-14-24)16-27-21-23-22-20(18-11-5-2-6-12-18)25(21)15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXKLOICBCLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

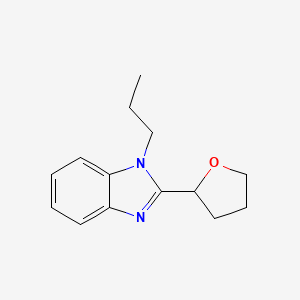

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

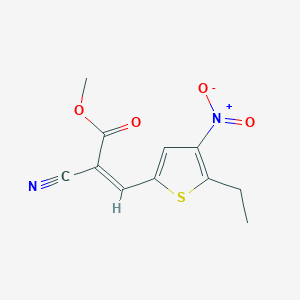

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)